molecular formula C6H10F2O B13276476 3-Cyclopropyl-3,3-difluoropropan-1-ol

3-Cyclopropyl-3,3-difluoropropan-1-ol

Cat. No.: B13276476
M. Wt: 136.14 g/mol
InChI Key: YTOWZJPYSLVJMJ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3,3-difluoropropan-1-ol is an organic compound with the molecular formula C₆H₁₀F₂O It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a three-carbon chain, with a hydroxyl group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3,3-difluoropropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopropyl derivatives and fluorinated reagents.

    Hydroxylation: The hydroxyl group is introduced through reactions involving alcohols or by hydrolysis of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of suitable solvents and temperatures.

Major Products

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropyl-3,3-difluoropropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3,3-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The cyclopropyl group may also contribute to the compound’s unique reactivity and interaction with various pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-3,3-difluoropropan-1-amine hydrochloride: This compound shares a similar structure but contains an amine group instead of a hydroxyl group.

    3-Cyclopropyl-2,2-difluoropropan-1-ol: This compound has a similar backbone but differs in the position of the fluorine atoms.

Uniqueness

3-Cyclopropyl-3,3-difluoropropan-1-ol is unique due to its specific arrangement of the cyclopropyl group and fluorine atoms, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

3-cyclopropyl-3,3-difluoropropan-1-ol

InChI

InChI=1S/C6H10F2O/c7-6(8,3-4-9)5-1-2-5/h5,9H,1-4H2

InChI Key

YTOWZJPYSLVJMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCO)(F)F

Origin of Product

United States

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